molecular formula C15H13F3N2O5S B1412350 N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide CAS No. 1858250-85-7

N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide

Cat. No. B1412350
M. Wt: 390.3 g/mol
InChI Key: CLGGVEMYHUBWRS-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide” is a complex chemical compound. It has a molecular formula of C15H13F3N2O5S and a molecular weight of 390.33 .

Scientific Research Applications

Stability and Degradation Analysis

Nitisinone, a compound closely related to the queried chemical, has been studied for its stability and degradation pathways. Research employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) revealed that nitisinone's stability increases with the pH of the solution, forming stable degradation products under various conditions. This insight is crucial for understanding the potential risks and benefits of its medical applications, as well as its environmental impact (Barchańska et al., 2019).

Formation and Destruction Mechanisms

The formation and destruction mechanisms of similar nitrosamines, such as N-Nitrosodimethylamine (NDMA), have been extensively studied. NDMA is primarily formed through reactions with disinfectants like ClO2, O3, OH, and Fe(VI) in water. Understanding these mechanisms is vital for developing strategies to control and mitigate the presence of such compounds in water sources. Destruction methods include biodegradation, reduction, and oxidation processes (Sharma, 2012).

Atmospheric Occurrence and Impact

Studies have also focused on the atmospheric occurrence of nitrophenols, compounds structurally related to the queried chemical. These studies encompass the identification and quantification of nitrophenols in various atmospheric phases, including gas, rainwater, cloud, fog, and snow. The sources of atmospheric nitrophenols include combustion processes, hydrolysis of pesticides, and secondary atmospheric formation. Understanding the atmospheric dynamics of such compounds is crucial for environmental monitoring and pollution control (Harrison et al., 2005).

Environmental Fate and Toxicological Effects

The environmental fate and effects of compounds like 3-trifluoromethyl-4-nitrophenol (TFM) have been reviewed, highlighting the transient effects on individual organisms and aquatic communities. TFM, a structurally similar compound, is not persistent, is detoxified, and presents minimal long-term toxicological risk. Such studies are essential for assessing the ecological impact of chemical compounds used in industrial and agricultural sectors (Hubert, 2003).

properties

IUPAC Name

N,N-dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O5S/c1-19(2)26(23,24)12-6-4-11(5-7-12)25-14-8-3-10(20(21)22)9-13(14)15(16,17)18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGGVEMYHUBWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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